n,n-Bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1h-imidazole-5-methanamine
Overview
Description
This would typically involve providing the IUPAC name of the compound, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, the types of bonds it contains, and its electron distribution.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Coordination Networks and Polymers
α-Polonium Coordination Networks : Research has been conducted on bis(imidazole) ligands like 1,4-bis(imidazol-1-ylmethyl)benzene (bix) to bridge octahedral metal centers, forming simple cubic networks with α-polonium topology. These structures have been found in compounds with various metals, showing potential for creating functional microporous solid materials due to their specific channels occupied by solvent molecules (Abrahams et al., 2002).
Synthesis of Thieno-Thiophene Derivatives : The synthesis of bis(imidazole) derivatives incorporating a thieno-[2,3-b]thiophene moiety suggests a versatile approach to creating novel organic compounds that could have applications in materials science or as intermediates in the synthesis of more complex molecules (Mabkhot et al., 2010).
Functional Coordination Polymers : The flexibility, unpredictable conformation, and coordination behavior of bis(imidazole) ligands like bix with transition metal ions result in a wide variety of structurally diverse and functionally intriguing coordination polymers (CPs). These CPs have been explored for their potential in supramolecular chemistry, highlighting the significant role of bis(imidazole) ligands in the construction of functional materials (Adarsh et al., 2016).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as its potential hazards.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, potential applications, or further investigations into its properties.
Please note that the availability of this information can vary depending on the compound and whether it has been extensively studied. For a specific compound like the one you mentioned, it might be necessary to consult specialized databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, you could consider reaching out to a chemist or a chemical engineer for more specific information.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-N-[(3-butyl-2,5-diphenylimidazol-4-yl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O4/c1-2-3-18-39-30(35(28-10-6-4-7-11-28)37-36(39)29-12-8-5-9-13-29)23-38(21-26-14-16-31-33(19-26)42-24-40-31)22-27-15-17-32-34(20-27)43-25-41-32/h4-17,19-20H,2-3,18,21-25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITACCRHKSPSKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)CN(CC4=CC5=C(C=C4)OCO5)CC6=CC7=C(C=C6)OCO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1h-imidazole-5-methanamine | |
CAS RN |
439571-48-9 | |
Record name | NDT-9513727 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439571489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NDT-9513727 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H94WRL71FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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